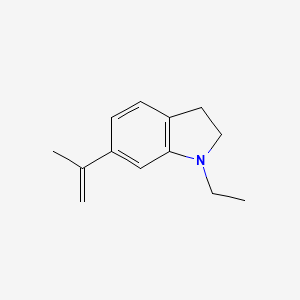
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features an ethyl group at the first position and a prop-1-en-2-yl group at the sixth position of the indole ring.
Preparation Methods
The synthesis of 1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-ethyl-2-nitrobenzene with isopropenyl magnesium bromide followed by reduction and cyclization can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analog.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring, introducing nitro or halogen groups.
Addition: The double bond in the prop-1-en-2-yl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or haloalkane derivatives.
Scientific Research Applications
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing processes like signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-Ethyl-6-(prop-1-en-2-yl)-1H-indole: Lacks the dihydro component, resulting in a different reactivity profile.
1-Ethyl-6-(prop-1-en-2-yl)-2,3-dihydro-1H-pyrrole: Contains a pyrrole ring instead of an indole ring, affecting its chemical behavior and applications.
Properties
CAS No. |
823805-48-7 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-ethyl-6-prop-1-en-2-yl-2,3-dihydroindole |
InChI |
InChI=1S/C13H17N/c1-4-14-8-7-11-5-6-12(10(2)3)9-13(11)14/h5-6,9H,2,4,7-8H2,1,3H3 |
InChI Key |
KXRDQBSNDPGQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)

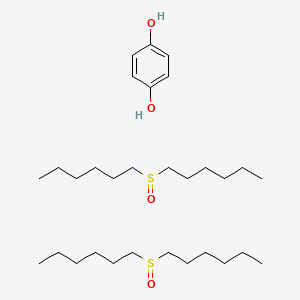
![2-Pyrrolidinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylpropyl]-](/img/structure/B14204283.png)
![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
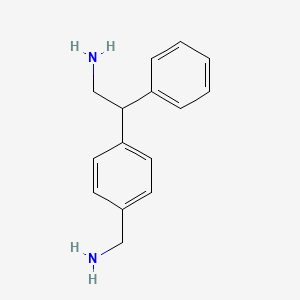
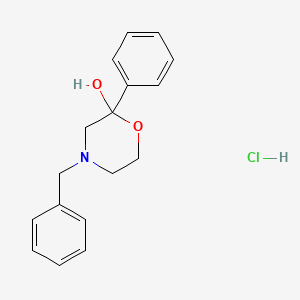
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)
![methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14204303.png)
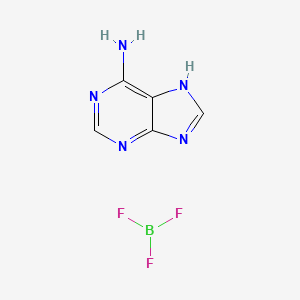
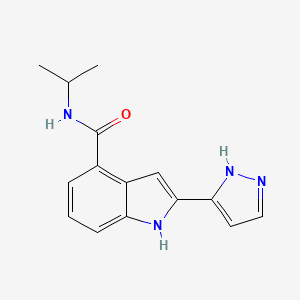
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
